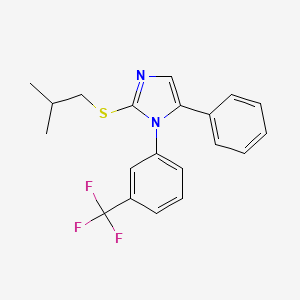
2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl groups, and trifluoromethyl group would contribute to the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring is a site of aromaticity and can participate in various reactions . The trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Applications De Recherche Scientifique
Anticancer Potential
Imidazole-based compounds, including derivatives similar to 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, are of significant interest in the development of novel chemical structures for drug discovery, particularly in anticancer research. A study highlighted the anticancer potential of imidazole derivatives against various cancer cell types, demonstrating inhibition of anchorage-independent growth, cell migration, and induction of cell cycle arrest and cellular senescence in A549 cells (Sharma et al., 2014).
Molecular Synthesis and Characterization
Research on imidazole derivatives extends to the synthesis and characterization of novel compounds with potential for diverse applications. For instance, the synthesis of 2-isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole demonstrated the structural planarity and aromatic π–π stacking interactions, indicating potential for material science applications (Fun et al., 2011).
Corrosion Inhibition
Imidazole and its derivatives have been investigated for their corrosion inhibition properties. A study examined the inhibition behavior of imidazole (IM) and 2-phenyl-2-imidazoline (2-PI) for AA5052, showing that these compounds can effectively inhibit corrosion, with 2-PI displaying higher efficiency. The adsorption properties suggest a monolayer chemisorption mechanism, providing insights into their potential as corrosion inhibitors (He et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of novel imidazole derivatives have also demonstrated significant antimicrobial activities. These compounds, characterized by various halogenated and alkylated aromatic substituents, have shown promising results against Candida albicans, highlighting the therapeutic potential of imidazole derivatives in treating microbial infections (Narwal et al., 2012).
Optical and Electronic Applications
Imidazole derivatives have found applications in the field of optical and electronic materials. For example, benzo[d]imidazole-functionalized triazatruxenes synthesized for use in solution-processed non-doped OLEDs showed good solubility, excellent thermal stability, and promising electroluminescence performance, indicating their potential as materials for electronic devices (Zhou et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2S/c1-14(2)13-26-19-24-12-18(15-7-4-3-5-8-15)25(19)17-10-6-9-16(11-17)20(21,22)23/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGILJDOVFNUSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
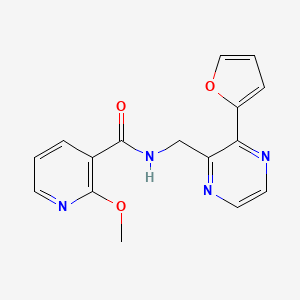

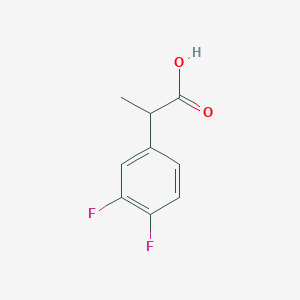
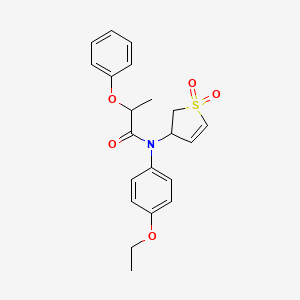
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
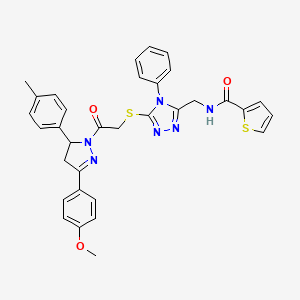
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)
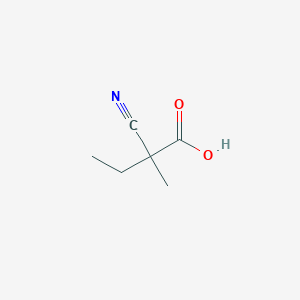
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2461714.png)